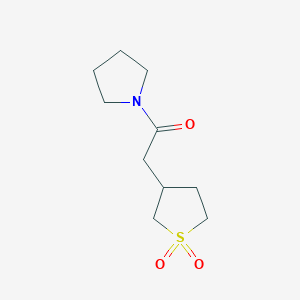
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone, commonly known as DT-13, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. DT-13 belongs to the class of thioester compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
DT-13 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DT-13 has been found to have anti-viral properties by inhibiting the replication of viral RNA.
Mécanisme D'action
The mechanism of action of DT-13 is not fully understood. However, studies have suggested that DT-13 exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. DT-13 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. DT-13 has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses by targeting viral RNA polymerase.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects. Studies have shown that DT-13 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses.
Avantages Et Limitations Des Expériences En Laboratoire
DT-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DT-13 has also been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for further research. However, DT-13 has some limitations for lab experiments. It has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Orientations Futures
There are several future directions for research on DT-13. One area of research could be to further investigate the mechanism of action of DT-13. Another area of research could be to study the toxicity and pharmacokinetics of DT-13 in vivo. Additionally, DT-13 could be tested for its potential therapeutic applications in various disease models. Further research could also focus on optimizing the synthesis method of DT-13 to improve its yield and purity.
Méthodes De Synthèse
DT-13 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-oxothiolane with pyrrolidine. The resulting product is then subjected to further reactions to yield DT-13. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Propriétés
Nom du produit |
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
|---|---|
Formule moléculaire |
C10H17NO3S |
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-4-1-2-5-11)7-9-3-6-15(13,14)8-9/h9H,1-8H2 |
Clé InChI |
RWVRXMDTVOTBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
SMILES canonique |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid](/img/structure/B241545.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)

![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)